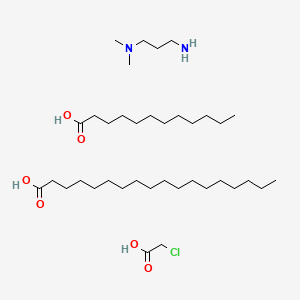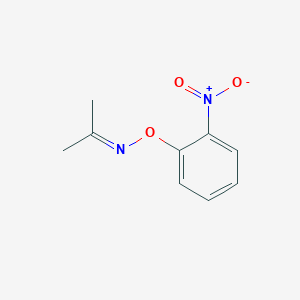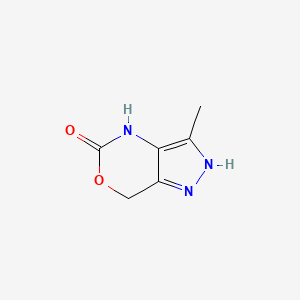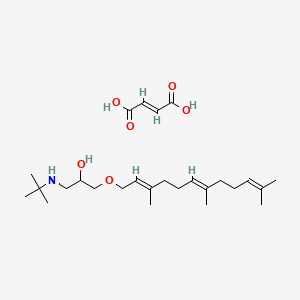
1-(t-Butylamino)-3-((3,7,11-trimethyl-2,6,10-dodecatrienyl)oxy)-2-propanol maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(t-Butylamino)-3-((3,7,11-trimethyl-2,6,10-dodecatrienyl)oxy)-2-propanol maleate is a complex organic compound that may have applications in various fields such as chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(t-Butylamino)-3-((3,7,11-trimethyl-2,6,10-dodecatrienyl)oxy)-2-propanol maleate typically involves multiple steps:
Formation of the t-butylamino group: This can be achieved through the reaction of t-butylamine with an appropriate halide or ester.
Attachment of the dodecatrienyl ether group: This step involves the reaction of a dodecatrienyl alcohol with an appropriate halide or ester to form the ether linkage.
Combination of the two groups: The final step involves the reaction of the t-butylamino group with the dodecatrienyl ether group under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. The specific methods would depend on the availability of starting materials and the desired scale of production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(t-Butylamino)-3-((3,7,11-trimethyl-2,6,10-dodecatrienyl)oxy)-2-propanol maleate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halides or other nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
1-(t-Butylamino)-3-((3,7,11-trimethyl-2,6,10-dodecatrienyl)oxy)-2-propanol maleate may have various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 1-(t-Butylamino)-3-((3,7,11-trimethyl-2,6,10-dodecatrienyl)oxy)-2-propanol maleate would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(t-Butylamino)-3-((3,7,11-trimethyl-2,6,10-dodecatrienyl)oxy)-2-propanol hydrochloride
- 1-(t-Butylamino)-3-((3,7,11-trimethyl-2,6,10-dodecatrienyl)oxy)-2-propanol sulfate
Uniqueness
1-(t-Butylamino)-3-((3,7,11-trimethyl-2,6,10-dodecatrienyl)oxy)-2-propanol maleate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
80762-85-2 |
|---|---|
Formule moléculaire |
C26H45NO6 |
Poids moléculaire |
467.6 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;1-(tert-butylamino)-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]propan-2-ol |
InChI |
InChI=1S/C22H41NO2.C4H4O4/c1-18(2)10-8-11-19(3)12-9-13-20(4)14-15-25-17-21(24)16-23-22(5,6)7;5-3(6)1-2-4(7)8/h10,12,14,21,23-24H,8-9,11,13,15-17H2,1-7H3;1-2H,(H,5,6)(H,7,8)/b19-12+,20-14+;2-1+ |
Clé InChI |
WTZBWMKHXDEZLF-ACOPWBAVSA-N |
SMILES isomérique |
CC(=CCC/C(=C/CC/C(=C/COCC(CNC(C)(C)C)O)/C)/C)C.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CC(=CCCC(=CCCC(=CCOCC(CNC(C)(C)C)O)C)C)C.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


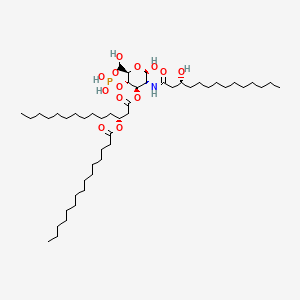
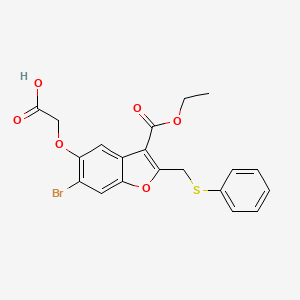


![(1S,3R,8AS)-8-(2-{(4S,6S)-3-(4-Hydroxy-3-methoxybenzyl)-4-[2-(methylamino)-2-oxoethyl]-2-oxo-1,3-oxazinan-6-YL}ethyl)-3,7-dimethyl-1,2,3,7,8,8A-hexahydronaphthalen-1-YL (2R)-2-methylbutanoate](/img/structure/B12788288.png)
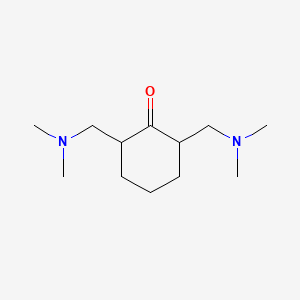
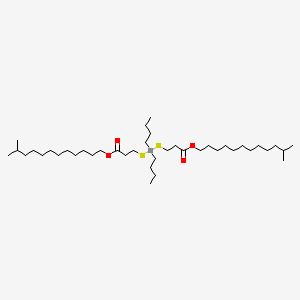

![6-methoxy-1,1-dioxo-2-[[4-oxo-9-(2-piperidin-1-ylethoxy)pyrido[1,2-a]pyrimidin-2-yl]oxymethyl]-4-propan-2-yl-1,2-benzothiazol-3-one;hydrochloride](/img/structure/B12788322.png)

